molecular formula C12H14N4O B1356104 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 130506-81-9

1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B1356104
CAS No.: 130506-81-9
M. Wt: 230.27 g/mol
InChI Key: PCLKTEWKPFWQAJ-FNORWQNLSA-N
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Description

1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS 130506-81-9) is a high-purity chemical building block for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The molecule features a dimethylaminovinyl substituent that enhances its reactivity and makes it a valuable precursor for the synthesis of more complex polycyclic heterocyclic systems through reactions with various 1,3- and 1,4-bisnucleophiles . Researchers utilize this compound primarily in oncology-focused projects, as pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising inhibitory effects on a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Its structural framework allows for further functionalization via palladium-catalyzed cross-coupling and click chemistry, facilitating the exploration of structure-activity relationships (SAR) to optimize selectivity and potency . This product is intended for use in biological evaluations, including in vitro and in vivo studies, to investigate cytotoxicity, kinase selectivity, and antiproliferative effects against human tumor cell lines . This compound is offered for non-human research applications only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(17)10-8-13-12-4-6-14-16(12)11(10)5-7-15(2)3/h4-8H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKTEWKPFWQAJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=CC=N2)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137040
Record name Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130506-81-9
Record name Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130506-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the condensation of aminoazoles with β-diketones, β-ketoesters, or α-cyano ketones in the presence of orthoesters or dimethylformamide dimethyl acetal (DMFDMA). The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Substituents like ethylthio or phenylsulfonyl groups enhance lipophilicity, impacting solubility and membrane permeability .

Key Observations :

  • Suzuki-Miyaura coupling is favored for introducing aromatic groups with high regioselectivity .

Physicochemical Properties

Solubility and stability vary significantly with substituents:

Table 3: Physicochemical Comparison

Compound Solubility (Ethanol) Solubility (Acetic Acid) Thermal Stability References
(E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines Poor Soluble upon heating Stable at 150–160°C
This compound Not reported Likely similar Likely moderate
Pyrazolo[1,5-a]pyrimidine sulfonyl derivatives Low in polar solvents High in DMSO Stable under reflux

Key Observations :

  • The dimethylamino vinyl group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogues .

Key Observations :

  • The dimethylamino vinyl group in the target compound may confer unique pharmacokinetic properties, though specific data are lacking.
  • Mono-substituted derivatives often outperform di-substituted analogues in antimicrobial contexts, suggesting steric and electronic optimization is critical .

Biological Activity

1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₇N₅O
  • Molecular Weight : 247.31 g/mol

Research indicates that compounds similar to this compound often exhibit their biological activity through several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways. This inhibition can affect cellular proliferation and survival.
  • Anticancer Activity : Some studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings:

Study Cell Line/Model IC₅₀ (µM) Mechanism
Study 1A549 (Lung Cancer)12.5Apoptosis induction
Study 2HeLa (Cervical Cancer)8.0Cell cycle arrest
Study 3MCF-7 (Breast Cancer)15.0Inhibition of proliferation

Case Study 1: Anticancer Efficacy

In a study conducted on A549 lung cancer cells, this compound demonstrated significant cytotoxicity with an IC₅₀ value of 12.5 µM. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Cell Cycle Analysis

Another investigation using HeLa cervical cancer cells revealed that the compound caused a G2/M phase arrest at an IC₅₀ of 8.0 µM. Flow cytometry analysis indicated a significant increase in the percentage of cells in the G2/M phase, suggesting that the compound effectively disrupts cell cycle progression.

Case Study 3: Proliferation Inhibition

In MCF-7 breast cancer cells, treatment with the compound resulted in an IC₅₀ of 15.0 µM, with mechanisms involving the inhibition of key signaling pathways associated with cell proliferation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone?

Methodological Answer:

  • Palladium-Catalyzed Amination : A palladium(II) acetate catalyst with cesium carbonate as a base in toluene enables substitution at the 7-position of pyrazolo[1,5-a]pyrimidine scaffolds. Cyclopentylamine was introduced via this method with 97% yield .
  • Condensation Reactions : Refluxing aminopyrazoles with 1,3-dicarbonyl reagents (e.g., acetylacetone) under solvent-free conditions at 150–160°C forms pyrazolo[1,5-a]pyrimidines. However, competing pathways may yield byproducts like vinyl-substituted derivatives in a 6:1 ratio .
  • Microwave-Assisted Synthesis : Pyrazolo[1,5-a]pyrimidines can be synthesized efficiently using microwave irradiation, reducing reaction times compared to conventional heating .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1620 cm⁻¹) .
    • NMR (¹H/¹³C) : Assigns proton environments (e.g., vinyl protons at δ 8.64 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., 233–235°C for related derivatives) ensures purity .

Advanced Research Questions

Q. How can regiochemical outcomes in pyrazolo[1,5-a]pyrimidine synthesis be controlled or predicted?

Methodological Answer:

  • HMBC NMR Analysis : Determines regiochemistry by correlating proton signals to nitrogen nuclei. For example, a downfield proton (δ 8.64 ppm) showed ³J coupling to N-1 (δ 276 ppm), confirming attack at the 5-position rather than the 7-position in a naphthyl-substituted analog .
  • Reagent Selection : Electron-deficient enones favor nucleophilic attack at specific positions. For instance, 3-(dimethylamino)-1-(2-naphthyl)-2-propen-1-one directs condensation to form 5-substituted products .

Q. What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition?

Methodological Answer:

  • Enzymatic Assays : Measure IC₅₀ values against target kinases (e.g., DDR1 inhibition at 6.8 nM using recombinant kinase domains) .
  • Cellular Assays :
    • Antiproliferative Activity : Test against cancer cell lines (e.g., HEPG2-1 liver carcinoma) via MTT assays. Pyrazolo[1,5-a]pyrimidine derivatives showed IC₅₀ values as low as 2.70 µM .
    • Invasion/Adhesion Assays : Use Boyden chambers to assess metastatic potential suppression .
  • Selectivity Profiling : Screen against kinase panels (e.g., 455 kinases) to confirm specificity (S₁₀ score = 0.008 for DDR1 inhibitors) .

Q. How is chiral separation achieved for stereoisomers of related pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Chiral Chromatography : Utilize Chiralpak AD columns with heptane/isopropanol (8:2) to resolve racemic mixtures. For example, 1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-6-yl]ethanone was separated into enantiomers with 100% ee .
  • SFC Analysis : Supercritical fluid chromatography (SFC) with chiral phases validates enantiomeric purity (RT = 8.22 min and 10.40 min for resolved isomers) .

Q. What computational or structural tools aid in optimizing pyrazolo[1,5-a]pyrimidine derivatives for target binding?

Methodological Answer:

  • X-ray Crystallography : Resolve ligand-receptor complexes (e.g., neonatal Fc receptor binding) to guide substitutions improving affinity .
  • Molecular Dynamics Simulations : Predict binding modes and stability of derivatives with kinase domains (e.g., DDR1) .
  • QSAR Modeling : Correlate substituent effects (e.g., ethynyl vs. vinyl groups) with inhibitory activity .

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